4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C23H16ClN5OS and its molecular weight is 445.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that both thiazole and triazole moieties, which are present in this compound, are known to interact with a variety of enzymes and receptors . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Similarly, triazoles show versatile biological activities and are present in a number of drug classes .
Mode of Action
Based on the presence of thiazole and triazole moieties, it can be inferred that the compound might interact with its targets through the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole and triazole derivatives , it can be speculated that this compound might affect multiple pathways, leading to diverse downstream effects.
Result of Action
Based on the known biological activities of thiazole and triazole derivatives , it can be speculated that this compound might exert a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5OS/c24-16-6-4-5-15(13-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-9-11-19(12-10-17)30-18-7-2-1-3-8-18/h1-14H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXRQIPMBEQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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